2-Methoxy-N-methyl-6-nitroaniline
Overview
Description
2-Methoxy-N-methyl-6-nitroaniline is an organic compound with the molecular formula C8H10N2O3 It is a derivative of aniline, featuring a methoxy group (-OCH3), a nitro group (-NO2), and a methyl group (-CH3) attached to the benzene ring
Mechanism of Action
Target of Action
Nitroanilines, in general, are known to interact with various enzymes and receptors in the body .
Mode of Action
Nitroanilines are typically involved in electrophilic aromatic substitution reactions . The nitro group is a meta-directing group, meaning it directs incoming electrophiles to the positions meta to itself on the aromatic ring .
Biochemical Pathways
Nitroanilines can potentially affect various biochemical pathways due to their reactivity .
Pharmacokinetics
The compound’s molecular weight (18218 g/mol) suggests that it may have good bioavailability.
Result of Action
Nitroanilines can potentially cause various cellular changes due to their reactivity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methoxy-N-methyl-6-nitroaniline. For instance, the compound is sensitive to prolonged exposure to air . Moreover, its reactivity can be influenced by the pH and temperature of its environment .
Biochemical Analysis
Biochemical Properties
It is known that nitro compounds, like 2-Methoxy-N-methyl-6-nitroaniline, are important nitrogen derivatives . The nitro group, −NO2, is a hybrid of two equivalent resonance structures, which could potentially interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Nitro compounds can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Nitro compounds can potentially exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is sensitive to prolonged exposure to air .
Metabolic Pathways
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .
Transport and Distribution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-methyl-6-nitroaniline typically involves the nitration of aniline derivatives followed by methylation and methoxylation. One common method includes:
Nitration: Aniline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position on the benzene ring.
Methylation: The nitroaniline is then methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the methyl group.
Methoxylation: Finally, the compound is treated with methanol (CH3OH) and a suitable catalyst to introduce the methoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness. Continuous flow reactors and advanced catalytic systems are often employed to enhance reaction efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-methyl-6-nitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding nitro compounds.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to form the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and nitro groups direct incoming electrophiles to specific positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Various electrophiles such as halogens (Cl2, Br2) in the presence of Lewis acids (AlCl3)
Major Products Formed
Oxidation: Corresponding nitro compounds
Reduction: Corresponding amine derivatives
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
2-Methoxy-N-methyl-6-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of dyes, pigments, and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as non-linear optical materials and conductive polymers.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-6-nitroaniline: Similar structure but lacks the N-methyl group.
2-Methyl-6-nitroaniline: Similar structure but lacks the methoxy group.
4-Methoxy-2-nitroaniline: Similar structure but with different positions of the methoxy and nitro groups.
Uniqueness
2-Methoxy-N-methyl-6-nitroaniline is unique due to the presence of both methoxy and N-methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can lead to distinct properties and applications compared to its analogs.
Properties
IUPAC Name |
2-methoxy-N-methyl-6-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-9-8-6(10(11)12)4-3-5-7(8)13-2/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHKYOVNCNDWGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=C1OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60633212 | |
Record name | 2-Methoxy-N-methyl-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60633212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
410092-91-0 | |
Record name | 2-Methoxy-N-methyl-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60633212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.